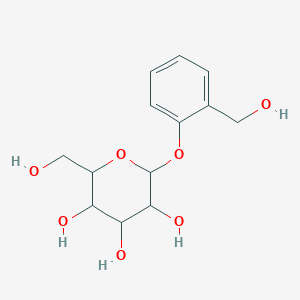
beta-D-Glucopyranoside, 2-(hydroxymethyl)phenyl
Overview
Description
Beta-D-Glucopyranoside, 2-(hydroxymethyl)phenyl: is a naturally occurring compound found in various plants. It is also known as salicin, which is a glucoside of salicyl alcohol. This compound has been historically significant due to its medicinal properties, particularly its role as a precursor to aspirin. Salicin is known for its anti-inflammatory, analgesic, and antipyretic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranoside, 2-(hydroxymethyl)phenyl typically involves the extraction from plant sources such as willow bark. The process includes:
Extraction: The bark is boiled in water to extract the salicin.
Purification: The extract is then purified using various techniques such as crystallization or chromatography to isolate the compound.
Industrial Production Methods: Industrial production of salicin involves similar extraction methods but on a larger scale. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Salicin can undergo oxidation to form salicylic acid, which is a key step in the production of aspirin.
Hydrolysis: It can be hydrolyzed to produce glucose and salicyl alcohol.
Esterification: Salicin can react with acetic anhydride to form acetylsalicylic acid (aspirin).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Hydrolysis: Acidic or enzymatic conditions are typically used.
Esterification: Acetic anhydride and sulfuric acid as a catalyst.
Major Products:
Salicylic acid: from oxidation.
Glucose and salicyl alcohol: from hydrolysis.
Acetylsalicylic acid (aspirin): from esterification.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Salicin is used for its anti-inflammatory and analgesic properties. It is a precursor to aspirin, which is widely used for pain relief and to reduce inflammation .
Industry:
Mechanism of Action
Salicin exerts its effects primarily through its conversion to salicylic acid in the body. Salicylic acid inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX, salicylic acid reduces the production of these mediators, thereby exerting anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Phenyl beta-D-glucopyranoside: Similar structure but different biological activities.
Gastrodin: Another glucoside with neuroprotective properties.
Uniqueness: Beta-D-Glucopyranoside, 2-(hydroxymethyl)phenyl is unique due to its historical significance as a precursor to aspirin and its wide range of biological activities. Its ability to inhibit COX enzymes makes it particularly valuable in the treatment of pain and inflammation .
Properties
IUPAC Name |
2-(hydroxymethyl)-6-[2-(hydroxymethyl)phenoxy]oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O7/c14-5-7-3-1-2-4-8(7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-4,9-18H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFMICBWJRZIBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OC2C(C(C(C(O2)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138-52-3 | |
| Record name | salicin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5751 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | .beta.-D-Glucopyranoside, 2-(hydroxymethyl)phenyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



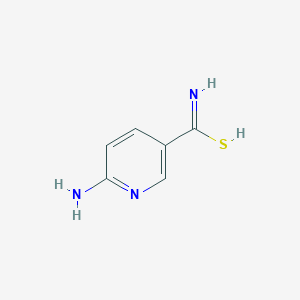
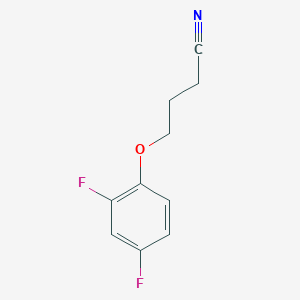

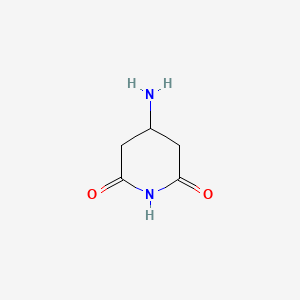
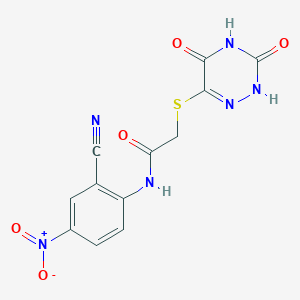
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(2,5-dichlorophenyl)ethan-1-one](/img/structure/B7807521.png)
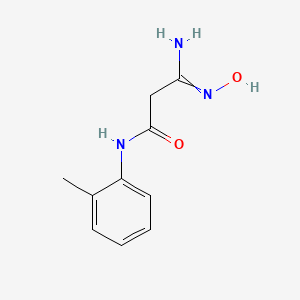
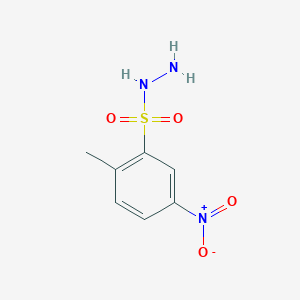

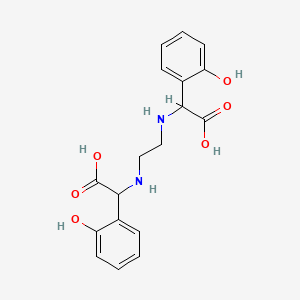
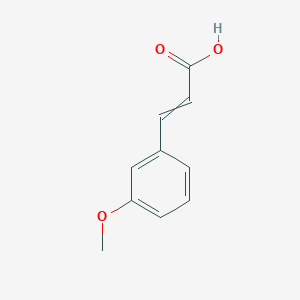
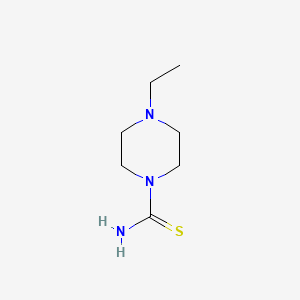
![1-[3-(3-Chloropropoxy)phenyl]ethanone](/img/structure/B7807581.png)
